Quantified VEGFR1 Inhibition Defines a Starting Point for Scaffold Optimization
A legacy record in BindingDB reports an IC50 value of 1.00E+3 nM (1.0 µM) for the inhibition of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) by this compound [1]. This provides a direct, quantifiable, albeit weak, affinity benchmark for this specific scaffold. While more potent thienyl-pyrazole VEGFR2 inhibitors have been reported in the literature, achieving IC50 values as low as 3.36 µM in cellular assays [2], they contain additional substituents, highlighting that the unsubstituted core compound has a defined, measurable activity that can be used to track improvements during medicinal chemistry optimization.
| Evidence Dimension | VEGFR1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.00E+3 nM (1.0 µM) |
| Comparator Or Baseline | Not applicable (Absolute value for target compound) |
| Quantified Difference | N/A (Absolute value provided) |
| Conditions | In vitro enzymatic assay; Inhibition of VEGFR1 (unknown origin) |
Why This Matters
This baseline IC50 value is essential for procurement decisions in kinase inhibitor research, as it establishes a quantifiable starting point for SAR studies aimed at improving potency and selectivity.
- [1] BindingDB. (2023). BDBM50583472 (CHEMBL5089806). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50583472 View Source
- [2] Amin, L. H. T., et al. (2024). Synthesis, cytotoxicity assessment and molecular docking of novel thienyl-pyrazoles as VEGFR2 Inhibitors. Azhar International Journal of Pharmaceutical and Medical Sciences, 4(2), 33-42. View Source
